molecular formula C9H14O3 B13028814 3-Ethoxy-5-oxaspiro[3.4]octan-1-one CAS No. 1443981-62-1

3-Ethoxy-5-oxaspiro[3.4]octan-1-one

Cat. No.: B13028814
CAS No.: 1443981-62-1
M. Wt: 170.21 g/mol
InChI Key: GSYAMIGDGVVWAF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Ethoxy-5-oxaspiro[3.4]octan-1-one involves several steps. One common synthetic route includes the reaction of ethyl 3-oxobutanoate with 1,3-dioxolane in the presence of a base, followed by cyclization to form the spiro compound . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Chemical Reactions Analysis

3-Ethoxy-5-oxaspiro[3.4]octan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include alcohols, ketones, and substituted derivatives .

Scientific Research Applications

3-Ethoxy-5-oxaspiro[3.4]octan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Ethoxy-5-oxaspiro[3.4]octan-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through binding interactions. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include signal transduction pathways and metabolic processes .

Comparison with Similar Compounds

3-Ethoxy-5-oxaspiro[3.4]octan-1-one can be compared with other spiro compounds, such as:

The uniqueness of 3-Ethoxy-5-oxaspiro[3

Properties

CAS No.

1443981-62-1

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

1-ethoxy-5-oxaspiro[3.4]octan-3-one

InChI

InChI=1S/C9H14O3/c1-2-11-8-6-7(10)9(8)4-3-5-12-9/h8H,2-6H2,1H3

InChI Key

GSYAMIGDGVVWAF-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(=O)C12CCCO2

Origin of Product

United States

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